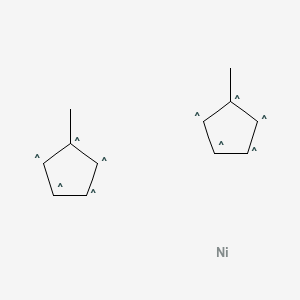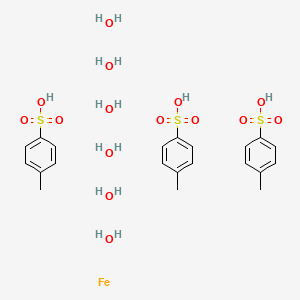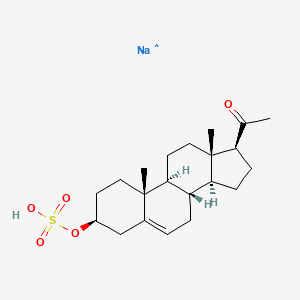
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane is a complex organometallic compound. This compound is known for its unique properties and applications in various fields, including catalysis and material science. The presence of gold in its structure makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane typically involves the reaction of gold salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide in the presence of toluene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in specialized facilities that can handle the complex nature of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert the gold in the compound to its lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold(I) or gold(0) complexes .
Scientific Research Applications
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including the isomerization of propargylic alcohols to enones via Meyer-Schuster rearrangement
Material Science: It is used in the development of advanced materials with unique properties, such as high conductivity and stability
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and other pharmaceutical applications
Mechanism of Action
The mechanism of action of Bis(trifluoromethylsulfonyl)azanide;gold(1+) involves the interaction of gold with various molecular targets. The gold center can facilitate electron transfer reactions, making it an effective catalyst. The pathways involved often include the activation of substrates through coordination with the gold center, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imidate (triphenylphosphine)gold(I) (21) toluene adduct: This compound has a similar structure and is used in similar applications
Uniqueness
What sets Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane apart is its specific combination of ligands and the presence of gold, which imparts unique catalytic properties and stability. Its applications in catalysis and material science are particularly noteworthy .
Properties
Molecular Formula |
C47H38Au2F12N2O8P2S4 |
|---|---|
Molecular Weight |
1570.9 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H8.2C2F6NO4S2.2Au/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h2*1-15H;2-6H,1H3;;;;/q;;;2*-1;2*+1 |
InChI Key |
SIVCTOVPPFSWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)






![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)




![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
